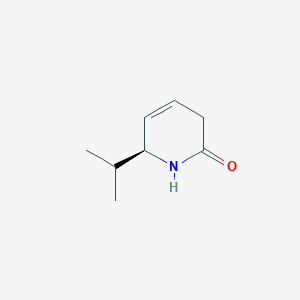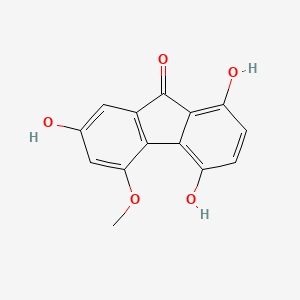
1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one is a chemical compound belonging to the fluorenone family. Fluorenones are known for their diverse biological activities and are often found in natural products. This particular compound has been isolated from plants like Dendrobium chrysotoxum and has shown promising cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the hydroxylation and methoxylation of fluorenone derivatives under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitution patterns on the fluorenone core .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the laboratory methods for higher yields and purity, using industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl group back to hydroxyl groups.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent due to its selective cytotoxicity against certain cancer cells.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one exerts its effects involves its interaction with cellular components. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5-Trihydroxy-7-methoxy-9H-fluoren-9-one: Another fluorenone derivative with similar cytotoxic properties.
Dendroflorin: Isolated from the same plant, Dendrobium chrysotoxum, and exhibits similar biological activities.
Denchrysan A: Another fluorenone with comparable cytotoxic effects.
Uniqueness
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its selective cytotoxicity against certain cancer cell lines makes it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
365545-85-3 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1,4,7-trihydroxy-5-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O5/c1-19-10-5-6(15)4-7-11(10)12-8(16)2-3-9(17)13(12)14(7)18/h2-5,15-17H,1H3 |
InChI-Schlüssel |
QYZVZXXDXPZMHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C3=C(C=CC(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
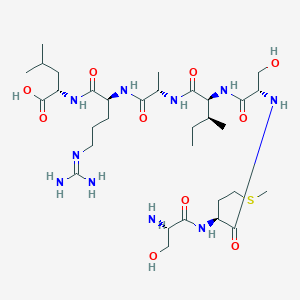
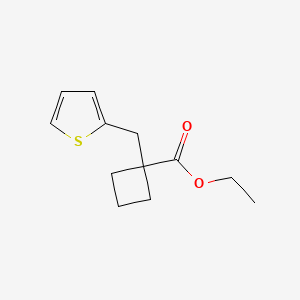
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
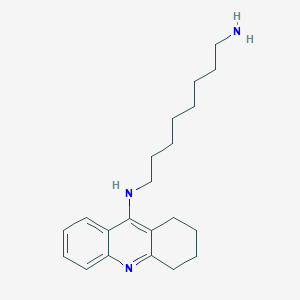
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
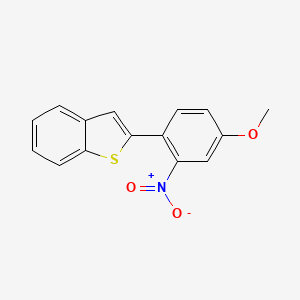
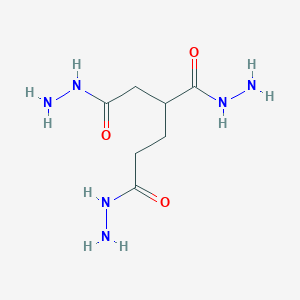
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
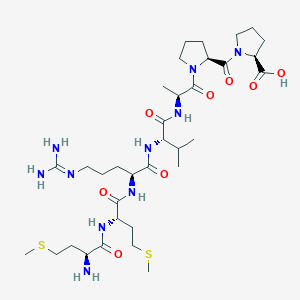
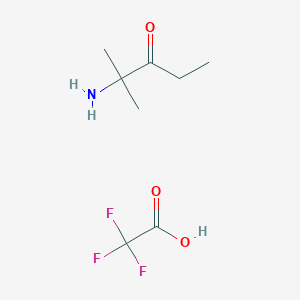
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
